

Quinolinone Compounds: A Technical Guide to Therapeutic Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-bromo-4-methylquinolin-2(1H)-one

Cat. No.: B184049

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of quinolinone compounds, with a primary focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We present summarized quantitative data for potent compounds, detailed experimental protocols for target validation, and visualizations of critical signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to the Quinolinone Scaffold

Quinolinone, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridinone ring. This bicyclic system offers a versatile and synthetically accessible framework that can be readily modified, allowing for the fine-tuning of physicochemical properties and biological activity. This structural versatility has enabled the development of quinolinone derivatives that can interact with a diverse array of biological targets, including enzymes, receptors, and structural proteins, leading to their exploration in numerous therapeutic areas.

Oncology

Quinolinone derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. Key molecular targets include protein kinases, DNA topoisomerases, and cytoskeletal proteins.

Protein Kinase Inhibition

Aberrant protein kinase activity is a frequent driver of oncogenesis. Quinolinone-based compounds have been successfully developed as potent inhibitors of several critical cancer-related kinases.

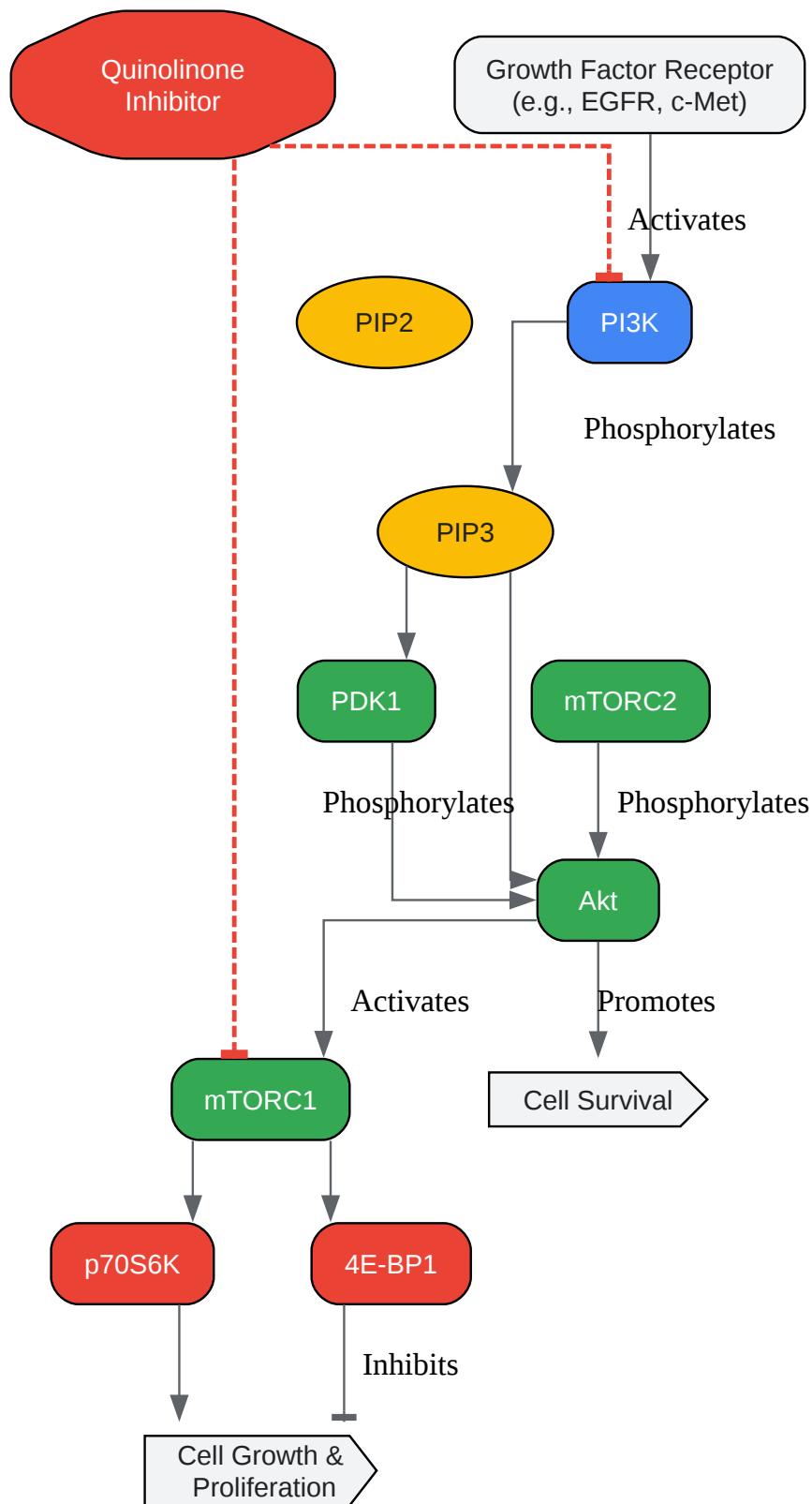
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades, promoting cell proliferation and survival.^[1] Several quinolinone derivatives have shown potent inhibitory effects on EGFR.^[1]

Quantitative Data: Quinolinone-Based EGFR Inhibitors

Compound ID/Name	EGFR IC ₅₀	Cell Line (Antiproliferative IC ₅₀)	Reference
Compound 45	5 nM	-	[1]
Compound 47	0.49 μM	-	[1]
Hybrid 51	31.80 nM	DLD1 (Colorectal)	[1]
Hybrid 52	37.07 nM	DLD1 (Colorectal)	[1]
Hybrid 53	42.52 nM	DLD1 (Colorectal)	[1]
CPD4 (Quinoxalinone)	3.04 nM	H1975 (Lung, 3.47 μM)	[2]
CPD21 (Quinoxalinone)	3.81 nM	H1975 (Lung, 44.67 μM)	[2]

The c-Met receptor tyrosine kinase and its ligand, HGF, play crucial roles in cell motility, invasion, and angiogenesis. Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers.

Quantitative Data: Quinolinone-Based c-Met Inhibitors


Compound ID/Name	c-Met IC ₅₀	Cell Line (Antiproliferative IC ₅₀)	Reference
Compound 24	2.3 nM	-	[1]
Compound 25	2.6 nM	-	[1]
Compound 26	9.3 nM	MKN45 (Gastric, 0.093 μM)	[1]
Compound 27	19 nM	Various Leukemia, CNS, Breast	[1]
Cabozantinib	4.9 - 5.4 nM	-	[3]

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling node that regulates cell growth, metabolism, and survival. Its hyperactivation is a common event in cancer, making it a prime therapeutic target. Several quinoline derivatives have been developed as dual PI3K/mTOR inhibitors.[1][4]

Quantitative Data: Quinolinone-Based PI3K/mTOR Inhibitors

Compound ID/Name	PI3Kα IC ₅₀	mTOR IC ₅₀	Cell Line (Antiproliferative IC ₅₀)	Reference
Compound 38	0.72 μM	2.62 μM	MCF-7 (Breast)	[1]
Compound 39	0.9 μM	1.4 μM	-	[1]
Compound HA-3d	0.09 μM	0.22 μM	MDA-MB231 (Breast, 0.78 μM)	[4]
Omipalisib	0.014 nM	0.18 nM	-	[5]
Dactolisib (BEZ235)	4 nM	20.7 nM	-	[6]

Signaling Pathway Visualization

[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α - and β -tubulin, are essential components of the mitotic spindle and are critical for cell division. Molecules that interfere with tubulin dynamics are potent anticancer agents. Certain quinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[\[7\]](#)

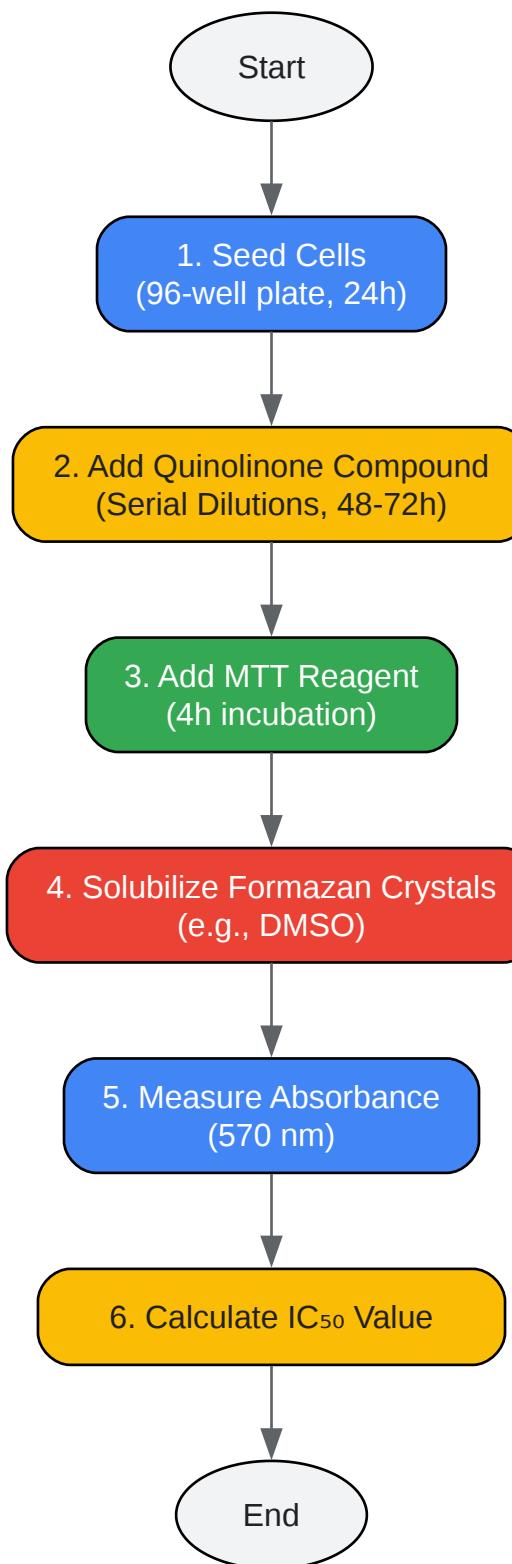
Quantitative Data: Quinolinone-Based Tubulin Inhibitors

Compound ID/Name	Tubulin Polymerization IC ₅₀	Cell Line (Antiproliferative IC ₅₀)	Reference
Compound 4c	17 μ M	MDA-MB-231 (Breast)	[7]
Compound St. 42	2.54 μ M	HepG2, KB, HCT-8 (IC ₅₀ < 10 nM)	[8]
Compound St. 43	2.09 μ M	HepG2, KB, HCT-8 (IC ₅₀ < 10 nM)	[8]
Compound St. 45	12.38 μ M	HepG-2 (0.261 μ M)	[8]
Compound 3c	-	A549 (Lung, 5.9 μ M)	[9]

Experimental Protocols: Oncology

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity and inhibition.[\[7\]](#)

- Reagent Preparation:
 - Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - Enzyme Solution: Dilute recombinant kinase (e.g., EGFR, c-Met) to a 4X working concentration in kinase buffer. The optimal concentration should be determined empirically.[\[7\]](#)


- Inhibitor Solution: Prepare a serial dilution of the quinolinone test compound in kinase buffer containing a constant percentage of DMSO (e.g., <1%). Prepare solutions at 4X the final desired concentration.
- Substrate/ATP Mix: Prepare a 2X working solution of the appropriate substrate (e.g., ULight™-poly GT) and ATP in kinase buffer. The ATP concentration should be near its Km value for the enzyme.^[7]
- Stop/Detection Mix: Prepare a solution of Eu-labeled antibody (e.g., anti-phosphotyrosine) and EDTA in detection buffer. The EDTA stops the enzymatic reaction.
- Assay Procedure (384-well plate):
 - Add 5 µL of 4X inhibitor solution (or DMSO for control) to the appropriate wells.
 - Add 5 µL of 4X enzyme solution to all wells except the negative control.
 - Initiate the reaction by adding 10 µL of 2X substrate/ATP mix to all wells. Final volume is 20 µL.
 - Incubate the plate for 60-90 minutes at room temperature, protected from light.
 - Add 10 µL of Stop/Detection mix to all wells.
 - Incubate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition:
 - Read the plate on a TR-FRET-enabled plate reader (Excitation: ~337 nm; Emission: 665 nm [acceptor] and 620 nm [donor]).
 - Calculate the TR-FRET ratio: (665 nm signal / 620 nm signal) * 10,000.
- Data Analysis:
 - Calculate Percent Inhibition = $100 * [1 - (\text{Ratio_Inhibitor} - \text{Ratio_Min}) / (\text{Ratio_Max} - \text{Ratio_Min})]$.

- Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC_{50} value.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, commonly used to determine the cytotoxic potential of compounds.[10][11]

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Add 100 μ L of medium containing serial dilutions of the quinolinone compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- MTT Addition: Remove the treatment medium. Add 100 μ L of fresh medium and 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[10][11]
- Formazan Solubilization: Carefully remove the MTT solution. Add 100 μ L of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11]
- Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC_{50} value.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

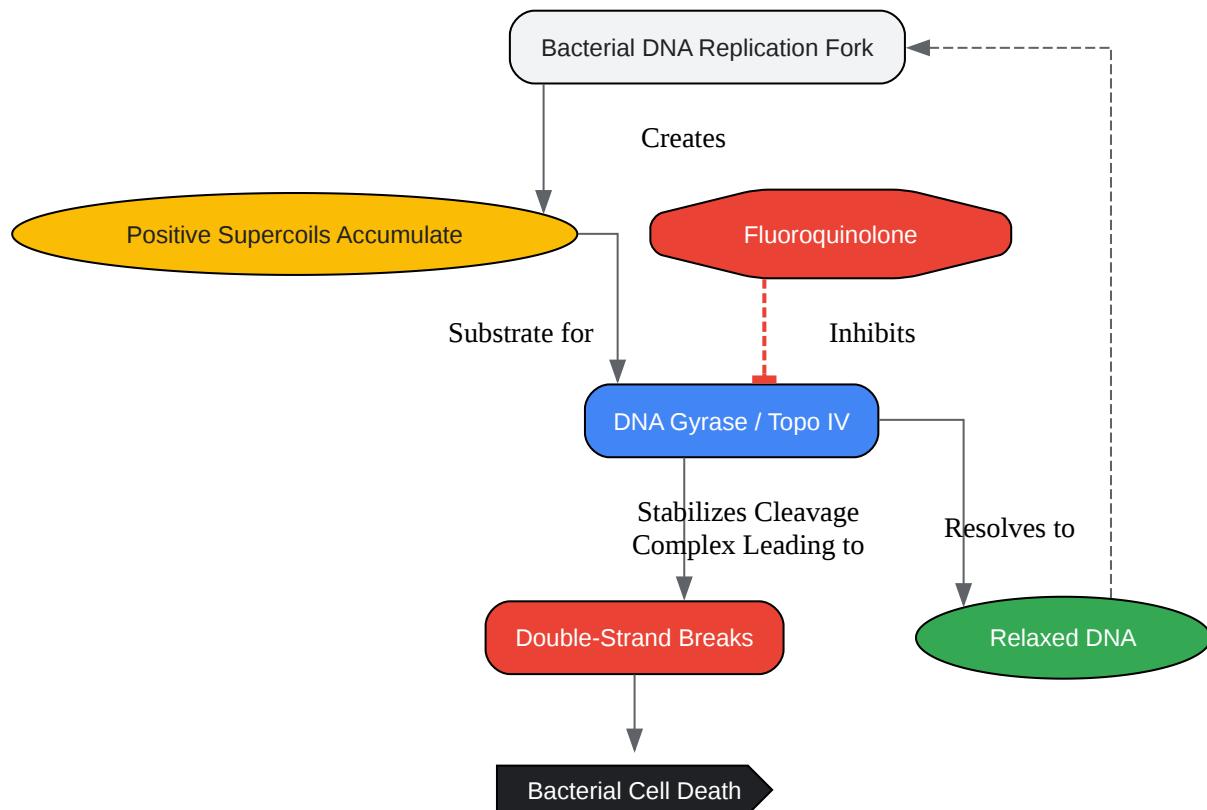
Caption: Workflow for a typical MTT cell viability assay.

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following drug treatment.[12][13]

- Cell Culture and Lysis: Treat cultured cancer cells with the quinolinone compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH).[12]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be used to quantify the protein bands relative to the loading control.

Infectious Diseases

Quinolinone-based compounds, particularly fluoroquinolones, are a cornerstone of antibacterial therapy. Their derivatives are also being explored for activity against other pathogens, including viruses and parasites.


Antibacterial: DNA Gyrase and Topoisomerase IV

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes manage DNA topology during replication. Inhibition leads to the accumulation of double-strand DNA breaks, ultimately causing rapid bacterial cell death. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.

Quantitative Data: Quinolinone-Based Antibacterial Agents

Compound ID/Name	Organism	MIC (µg/mL)	Reference
Ciprofloxacin	E. coli	0.013 - 1	[14]
Ciprofloxacin	S. aureus	0.125 - 8	[14]
Levofloxacin	E. coli	≤ 0.06 - 2	[14]
Compound 6c	MRSA	0.75	[2]
Compound 6c	VRE	0.75	[2]
Compound 5d	S. aureus (MRSA)	0.125 - 1	[9]
Compound 5d	E. coli	2 - 8	[9]
Compound 93a-c	S. aureus & E. coli	2	[15]

Mechanism Visualization

[Click to download full resolution via product page](#)

Caption: Mechanism of action for fluoroquinolone antibacterial agents.

Antiviral: HIV-1 Integrase

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. Quinolinone derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs), which block this process.

Quantitative Data: Quinolinone-Based HIV-1 Integrase Inhibitors

Compound ID/Name	HIV-1 Integrase IC ₅₀	Antiviral EC ₅₀	Reference
Elvitegravir	~7 nM (Strand Transfer)	~1.7 nM	[10]
LEDGIN-6	1.37 μM (IN-LEDGF Interaction)	2.35 μM	[11]
BI-1001	28 nM (3P Assay)	450 nM	[11]
Compound 1a	70 nM	2.27 μM	[16] [17]
Compound 3	76.8 nM	-	[16]

Experimental Protocols: Infectious Diseases

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[\[18\]](#)

- Reaction Setup: On ice, prepare reaction mixtures (20-30 μL final volume) in microfuge tubes. Each reaction should contain:
 - Gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1.8 mM ATP, 6.5% glycerol).
 - Relaxed plasmid DNA (e.g., pBR322) as a substrate (approx. 0.5 μg).
 - Test quinolinone compound at various concentrations (or DMSO vehicle control).
- Enzyme Addition: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase enzyme.
- Incubation: Incubate the reactions for 30-60 minutes at 37°C.
- Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and bromophenol blue.

- Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
- Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light.
- Analysis: The supercoiled form of the plasmid migrates faster than the relaxed form. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC_{50} is the concentration that inhibits 50% of the supercoiling activity.

This protocol outlines a common ELISA-based method for measuring the inhibition of the strand transfer step of HIV integration.[\[19\]](#)

- Plate Preparation: Coat streptavidin-coated 96-well plates with a biotinylated donor substrate DNA (DS DNA) that mimics the HIV-1 LTR end. Incubate and wash.
- Integrase Binding: Add purified recombinant HIV-1 integrase enzyme to the wells. The enzyme will bind to the DS DNA and perform the 3'-processing reaction. Incubate and wash.
- Inhibitor Addition: Add serial dilutions of the quinolinone test compounds to the wells. Incubate for 5-30 minutes.
- Strand Transfer Reaction: Add a target substrate DNA (TS DNA) labeled with a hapten (e.g., digoxigenin) to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.
- Detection: Wash the plate to remove unreacted components. Add an anti-hapten antibody conjugated to HRP. Incubate and wash.
- Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The amount of color developed is proportional to the strand transfer activity.
- Data Analysis: Stop the reaction and measure the absorbance. Calculate the percent inhibition relative to controls and determine the IC_{50} value.

Neurodegenerative Disorders

Quinolinone derivatives are being investigated as multi-target agents for complex neurodegenerative diseases like Alzheimer's disease (AD), targeting enzymes and pathological protein aggregation.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Several quinolinone compounds have been identified as potent AChE inhibitors.[\[13\]](#)[\[20\]](#)

Quantitative Data: Quinolinone-Based AChE Inhibitors

Compound ID/Name	AChE IC ₅₀	Selectivity (vs. BuChE)	Reference
QN8	0.29 μM	~44-fold	[20] [21]
Compound 07	0.72 μM	-	[13]
Compound 14	0.39 μM	-	[22]
Tacrine	~0.1 μM	Low	[13]

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 in the brain can enhance cGMP signaling, which is implicated in synaptic plasticity and memory. This has made PDE5 a novel target for cognitive enhancement in neurodegenerative diseases. Quinoline derivatives have been developed as extremely potent PDE5 inhibitors.[\[12\]](#)

Quantitative Data: Quinolinone-Based PDE5 Inhibitors

Compound ID/Name	PDE5 IC ₅₀	Reference
4-benzylaminoquinoline series	as low as 0.05 nM (50 pM)	[12]
Sildenafil	3.7 nM	[23]
Tadalafil	1.8 nM	[23]

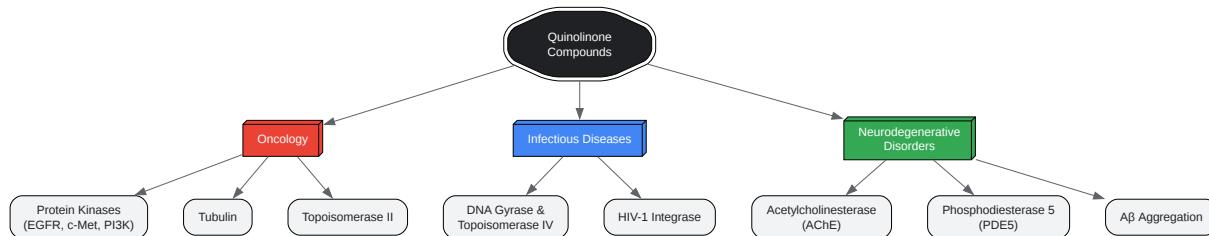
Experimental Protocols: Neurodegenerative Disorders

This spectrophotometric assay is the standard method for measuring AChE activity and inhibition.[\[17\]](#)[\[24\]](#)

- Reagent Preparation:
 - Buffer: 0.1 M Phosphate buffer, pH 8.0.
 - DTNB Solution: 5,5'-dithiobis(2-nitrobenzoic acid) in buffer.
 - Substrate Solution: Acetylthiocholine iodide (ATCI) in buffer.
 - Enzyme Solution: Purified AChE (e.g., from electric eel) in buffer.
 - Inhibitor Solution: Serial dilutions of the quinolinone compound in buffer.
- Assay Procedure (96-well plate):
 - To each well, add buffer, DTNB solution, and the inhibitor solution (or buffer for control).
 - Add the enzyme solution to all wells except for a blank control. Pre-incubate for 10-15 minutes at room temperature.
 - Initiate the reaction by adding the ATCI substrate solution.
- Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of color change is proportional to enzyme activity.
- Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC₅₀ value.

This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils, a key pathological hallmark of Alzheimer's disease, and to screen for aggregation inhibitors.[\[6\]](#)[\[22\]](#)

- A_β Peptide Preparation: Prepare a stock solution of synthetic A_β₁₋₄₂ peptide by dissolving it in a solvent like hexafluoroisopropanol (HFIP), then removing the solvent to create a peptide


film. Reconstitute the film in a small amount of DMSO and then dilute into a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4) to the desired final concentration (e.g., 10 μ M).

- Aggregation Reaction: In a 96-well black, clear-bottom plate, mix the A β peptide solution with various concentrations of the quinolinone test compound.
- Incubation: Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for fibril formation.
- Thioflavin T (ThT) Addition: Add a working solution of ThT (e.g., 5 μ M final concentration) to each well.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~482-490 nm.
- Data Analysis: ThT fluorescence increases significantly upon binding to β -sheet-rich amyloid fibrils. Calculate the percent inhibition of aggregation for each compound concentration relative to the A β -only control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The quinolinone scaffold is a remarkably versatile and "privileged" structure that continues to yield compounds with potent and diverse therapeutic activities. The primary targets span a wide range of protein families, including kinases, topoisomerases, and metabolic enzymes, underscoring the scaffold's adaptability in drug design. In oncology, the focus remains on developing more selective kinase inhibitors to improve efficacy and reduce off-target toxicity, with particular promise in targeting resistance mutations. In infectious diseases, the challenge is to develop novel quinolinones that can overcome existing resistance mechanisms or inhibit novel bacterial and viral targets. For neurodegenerative diseases, the development of multi-target quinolinone ligands that can simultaneously address different aspects of the disease pathology (e.g., cholinergic deficiency, protein aggregation, and oxidative stress) represents a promising strategy for these complex disorders. Future research will undoubtedly leverage structure-based drug design, computational modeling, and novel synthetic methodologies to further explore the chemical space around the quinolinone core, leading to the discovery of next-generation therapeutics.

Logical Relationship Visualization

[Click to download full resolution via product page](#)

Caption: Therapeutic areas and major molecular targets of quinolinone compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unica.it [iris.unica.it]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [Quinolinone Compounds: A Technical Guide to Therapeutic Targets and Mechanisms of Action]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184049#potential-therapeutic-targets-of-quinolinone-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com